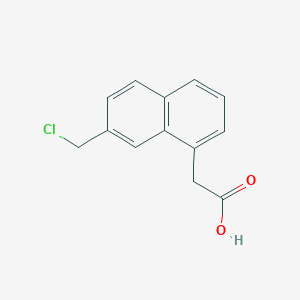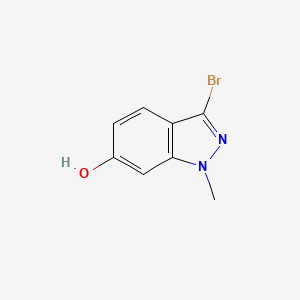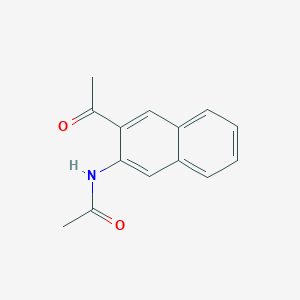
N-(3-Acetylnaphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Acetylnaphthalen-2-yl)acetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a naphthalene ring substituted with an acetyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylnaphthalen-2-yl)acetamide typically involves the acylation of 3-acetylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-Acetylnaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
N-(3-Acetylnaphthalen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-Acetylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-Acetylnaphthalen-1-yl)acetamide
- N-(4-Acetylnaphthalen-3-yl)acetamide
- N-(1-Acetylnaphthalen-2-yl)acetamide
Uniqueness
N-(3-Acetylnaphthalen-2-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
33333-88-9 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
N-(3-acetylnaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-9(16)13-7-11-5-3-4-6-12(11)8-14(13)15-10(2)17/h3-8H,1-2H3,(H,15,17) |
InChI 键 |
ZABPOPLUIAMDIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)
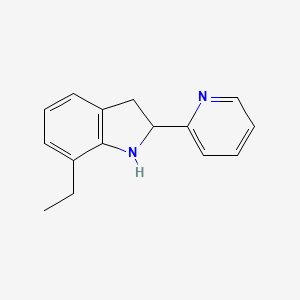
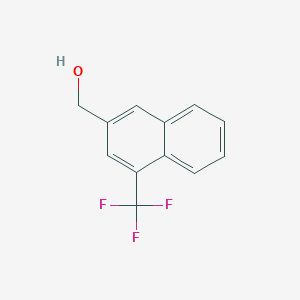


![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
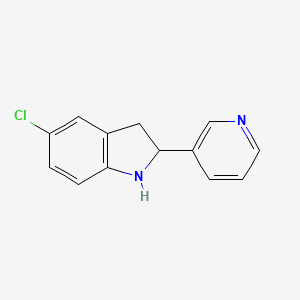
![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)
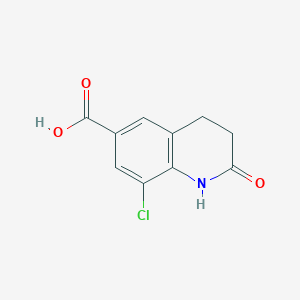
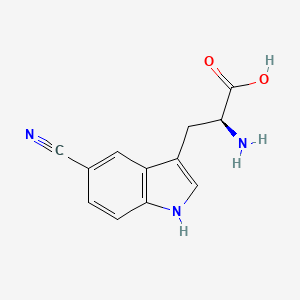
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
